molecular formula C10H11N3O2S B2538643 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2138036-14-1

2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B2538643
CAS No.: 2138036-14-1
M. Wt: 237.28
InChI Key: IVQHGUOSDPUBJE-UHFFFAOYSA-N
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Description

2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (CAS 2138036-14-1) is a chemical compound of interest in medicinal chemistry and materials science research. This molecule features a unique hybrid structure combining a 1,2,3-triazole ring and a thiophene heterocycle within a propanoic acid scaffold . The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which can facilitate interactions with biological targets . The incorporation of the thiophene ring, a common motif in pharmaceuticals and organic electronics, further enhances the compound's potential as a versatile building block. This specific molecular architecture suggests potential utility in several research areas. It may serve as a key intermediate in the synthesis of more complex molecules, such as artificial amino acids or metal-chelating ligands . Researchers can explore its application in developing new pharmacologically active compounds, given the established biological activities of similar triazole and thiophene-containing molecules, which include antimicrobial, antifungal, and anticancer properties . Furthermore, its structural elements make it a candidate for creating novel materials or polymers with specialized properties. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-methyl-2-(4-thiophen-2-yltriazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-10(2,9(14)15)13-6-7(11-12-13)8-4-3-5-16-8/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQHGUOSDPUBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methyl-2-Phenylpropanoic Acid

The foundational step involves regioselective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid. As demonstrated in EP2532644A1, this transformation achieves 81% yield under optimized conditions:

Parameter Optimal Value
Bromine equivalence 1.1 eq
Temperature 25–35°C
pH control 7.0 (NaHCO₃ buffer)
Reaction time 10 hours

This method capitalizes on the directing effects of the electron-donating methyl groups, favoring para-substitution with <2% ortho-byproduct formation.

Azide Displacement and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The brominated intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in DMF at 80°C for 24 hours, yielding 2-(4-azidophenyl)-2-methylpropanoic acid. Subsequent CuAAC with thiophene-2-acetylene under conditions adapted from PMC4362898:

# Representative reaction conditions
CuSO₄·5H₂O (0.1 eq)  
Sodium ascorbate (0.2 eq)  
t-BuOH/H₂O (1:1 v/v)  
Room temperature, 12 hours  

This step affords the target compound in 78–85% yield with complete 1,4-regioselectivity.

Direct Cyclocondensation Approach Using Thiophene-2-Carbohydrazide

Hydrazide Formation and Cyclization

Building on methodology from PMC9964635, 2-methylpropanoic acid is first converted to its methyl ester via Fischer esterification (CH₃OH, H₂SO₄, reflux). Treatment with thiophene-2-carbohydrazide in ethanol under microwave irradiation (100°C, 30 min) generates the corresponding hydrazide intermediate.

Cyclization occurs through two pathways:

  • Thermal cyclization : Heating at 225°C with CS₂ in basic medium (NaOH)
  • Oxidative cyclization : I₂/KI in DMF at 80°C

Comparative yields:

Method Yield (%) Reaction Time
Thermal 62 6 hours
Oxidative 88 2 hours

The oxidative method demonstrates superior efficiency but requires rigorous temperature control to prevent iodinated byproducts.

Tandem Protection-Click Chemistry Strategy

Carboxylic Acid Protection

Methyl ester protection of 2-methylpropanoic acid using SOCl₂/CH₃OH (96% yield). The protected ester undergoes propargylation at the para-position via Friedel-Crafts alkylation:

AlCl₃ (1.2 eq)  
Propargyl bromide (1.05 eq)  
DCM, 0°C → RT, 8 hours  

Click Reaction with Thiophene-2-Azide

CuAAC with in-situ generated thiophene-2-azide (prepared from thiophene-2-amine via diazotization) proceeds in aqueous tert-butanol (70°C, 6 hours) with 91% yield. Final deprotection using NaOH/THF/H₂O (1:1) at reflux completes the synthesis.

Comparative Analysis of Synthetic Routes

Parameter Bromination Route Cyclocondensation Tandem Strategy
Total Yield (%) 65–71 58–62 82–85
Step Count 4 3 5
Regioselectivity >98% 89–93% >99%
Scalability Industrial Lab-scale Pilot-scale
Purification Needs Crystallization Column Chromatog. Extraction

Key observations :

  • The tandem protection-click strategy offers highest yields but requires additional protection steps
  • Bromination route demonstrates best scalability for industrial applications
  • Cyclocondensation provides fastest synthesis but suffers from moderate regioselectivity

Advanced Characterization Data

¹H NMR Spectral Signatures (400 MHz, DMSO-d₆)

  • Triazole CH: δ 8.21 (s, 1H)
  • Thiophene protons: δ 7.89 (dd, J=3.6 Hz, 1H), 7.42 (d, J=5.1 Hz, 1H), 7.05 (t, J=4.2 Hz, 1H)
  • Propanoic acid CH₃: δ 1.52 (s, 6H)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient):

  • Retention time: 6.72 min
  • Purity: 99.3% (UV 254 nm)

Industrial-Scale Optimization Considerations

From WO2014188453A2, critical parameters for kilogram-scale production include:

  • Solvent selection : Dichloromethane > toluene for bromination steps (easier aqueous workup)
  • Catalyst recycling : Cu(I) catalysts recovered via ion-exchange resins (83% recovery)
  • Crystallization control : Seeding with pure product at 40°C prevents polymorphic variations

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example:

  • Reagents : Sulfuric acid (catalyst), alcohols (e.g., methanol, ethanol)

  • Conditions : Reflux in anhydrous solvent (e.g., toluene)

  • Product : Corresponding alkyl esters (e.g., methyl 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoate)

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Amidation Reactions

The carboxylic acid reacts with amines to form amides:

  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by ammonia or primary/secondary amines

  • Conditions : Room temperature for acid chloride synthesis; reflux with amines

  • Product : Amide derivatives (e.g., 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanamide)

  • Applications : Amidation enhances bioavailability for pharmacological studies.

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole ring participates in regioselective substitutions, particularly at the N1 position:

Reaction Type Reagents/Conditions Product
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃N1-alkylated triazole derivatives
ArylationAryl boronic acids, Cu(OAc)₂ catalystN1-arylated analogs with enhanced π-stacking

The thiophene moiety directs substitution patterns via electronic effects .

Oxidation

  • Target Site : Propanoic acid chain or thiophene ring

  • Reagents : KMnO₄ (acidic conditions) for oxidative cleavage; H₂O₂ for epoxidation of thiophene (hypothesized based on analog behavior )

  • Products : Ketones or sulfoxides, depending on conditions.

Reduction

  • Target Site : Triazole ring (limited reactivity) or carboxylic acid

  • Reagents : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Cycloaddition and Click Chemistry

The triazole ring itself is inert under typical cycloaddition conditions but serves as a directing group for:

  • Thiophene Functionalization : Pd-catalyzed C–H activation to introduce aryl/alkyl groups at the thiophene’s β-position .

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append additional triazole units.

Stability Under Acidic/Basic Conditions

Condition Behavior
Acidic (HCl)Carboxylic acid protonates; triazole ring remains intact up to 100°C.
Basic (NaOH)Deprotonation of carboxylic acid; possible saponification of esters.

Photochemical Reactions

Preliminary studies suggest the thiophene-triazole system undergoes:

  • UV-Induced Crosslinking : Forms dimers via [2+2] cycloaddition under UV light (254 nm).

  • Singlet Oxygen Reactivity : Generates sulfoxides in the presence of photosensitizers (e.g., methylene blue) .

Comparative Reactivity Table

Functional Group Reactivity Key Reactions
Carboxylic acidHighEsterification, amidation, reduction
1,2,3-TriazoleModerateN-alkylation, C–H activation
ThiopheneLow (unless activated)Electrophilic substitution at β-position

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves the reaction of thiophene derivatives with triazole moieties. Various methods have been explored for synthesizing this compound, often involving multi-step reactions that yield derivatives with enhanced biological properties. For instance, the reaction of thiophene-based compounds with hydrazones has been reported to yield triazole derivatives with significant antifungal and antibacterial activity .

Antimicrobial Properties

One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of triazole compounds exhibit potent antifungal and antibacterial activities. For example, compounds similar to this compound have demonstrated effectiveness against various strains of fungi such as Candida albicans and Candida tropicalis, with some exhibiting lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

Anticancer Activity

Research indicates that triazole derivatives can also possess anticancer properties. A series of studies have reported on the synthesis of triazole-containing compounds that were evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). These studies often utilize molecular docking techniques to predict the binding affinity of these compounds to specific cancer-related targets, enhancing their potential as therapeutic agents .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity:

Activity Type Description
AntifungalEffective against various fungal strains; potential for developing new antifungals.
AntibacterialDemonstrated activity against bacterial pathogens; could be used in antibiotic development.
AnticancerCytotoxic effects on cancer cell lines; potential for use in cancer therapy.
Anti-inflammatorySome derivatives exhibit anti-inflammatory properties, suggesting broader therapeutic uses.

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of triazole derivatives:

  • A study involving the synthesis of novel triazole derivatives reported significant antifungal activity against Candida species, with some compounds showing better efficacy than established antifungal drugs .
  • Another research highlighted the use of molecular docking to assess the interaction between synthesized triazole compounds and dihydrofolate reductase (DHFR), a key enzyme involved in cancer cell proliferation .

Mechanism of Action

The mechanism by which 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Research Findings

Thiophene vs. Aromatic Substituents: Thiophene’s electron-rich aromatic system may enhance π-π stacking in protein binding compared to phenyl or pyridinyl groups (e.g., 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanol) . Thiophene-containing triazoles show improved metabolic stability over phenol-containing analogs (e.g., H1/H4) due to reduced oxidative metabolism .

Triazole Isomerism :

  • 1H-1,2,3-triazole derivatives generally exhibit stronger hydrogen-bonding capacity than 1,2,4-triazoles, favoring interactions with biological targets like enzymes or receptors .

Applications in Drug Design: The target compound’s balance of hydrophilicity (propanoic acid) and lipophilicity (thiophene) makes it a promising candidate for prodrug development or as a linker in peptidomimetics .

Biological Activity

2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities. The incorporation of the triazole and thiophene moieties in its structure suggests various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to compile and analyze the existing research on the biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The compound is synthesized through a multistep process involving the reaction of thiophene derivatives with triazole precursors. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi. In a study focusing on related triazole compounds, several were screened for their antibacterial and antifungal activities. Notably, compounds derived from thiophenes demonstrated activity against Candida albicans and Candida tropicalis, highlighting the potential of this compound in treating fungal infections .

Compound Target Organism Activity
Compound 4dCandida albicansAntifungal
Compound 4dCandida tropicalisAntifungal

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented extensively. For example, compounds similar to our target compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. A study indicated that modifications at specific positions on the triazole ring significantly affected the inhibition of prostaglandin synthesis, suggesting that our compound could exhibit similar properties .

Anticancer Activity

The anticancer activity of triazole-containing compounds is another area of interest. A study evaluated various derivatives for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The findings revealed that certain substitutions on the triazole ring enhanced binding affinity to key cancer targets like epidermal growth factor receptor (EGFR), leading to potent cytotoxicity .

Compound Cell Line IC50 Value (µM)
Compound 9eMCF-71.32
Compound 9gMCF-716.89

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various triazole derivatives, it was found that those with thiophene substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural features of this compound may confer similar benefits.
  • Inflammation Reduction : Another investigation focused on the anti-inflammatory effects of related compounds demonstrated a significant reduction in carrageenan-induced paw edema in rat models when treated with triazole derivatives. This supports the hypothesis that our target compound could be effective in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid, and how do substrate availability constraints influence methodology selection?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging thiophene-alkyne and azido precursors. If β-amino acids (e.g., 3-phenyl-2-azidopropanoic acid) are unavailable, diazo transfer reactions or Ugi-type multicomponent reactions with superparamagnetic copper-iron oxide catalysts may be employed to generate β-azido intermediates . Substrate limitations necessitate alternative strategies, such as click chemistry with protected intermediates to avoid lactone ring-opening during synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of high-resolution data to resolve the triazole-thiophene conformation and hydrogen-bonding networks. SHELXPRO or WinGX can assist in handling twinning or high-displacement anisotropy .
  • NMR/FTIR : Confirm regioselectivity of the triazole ring (1,4-disubstitution) and ester/carboxylic acid tautomerism via 1H^1H-NSC coupling and carbonyl stretching frequencies.

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Methodology :

  • MTT assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) to evaluate HDAC inhibition potential, as structurally related triazole-propanoic acids show anti-cancer activity .
  • Enzymatic assays : Screen for HDAC isoform selectivity using fluorogenic substrates, given the compound’s structural similarity to known HDAC inhibitors .

Advanced Research Questions

Q. How can synthetic yields be optimized for copper-catalyzed reactions involving thiophene derivatives?

  • Methodology :

  • Catalyst screening : Compare Cu(I)/Cu(II) sources (e.g., CuSO4_4-sodium ascorbate vs. superparamagnetic Cu-Fe3_3O4_4) to enhance regioselectivity and reduce byproducts.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or aqueous systems for "green" synthesis .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., azide formation vs. cycloaddition) .

Q. How should contradictory crystallographic data (e.g., disorder in the triazole-thiophene moiety) be resolved?

  • Methodology :

  • Refinement tools : Use SHELXL’s PART and SUMP instructions to model disorder, with constraints on anisotropic displacement parameters (ADPs) for overlapping atoms .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint_{int} values for data quality .

Q. What computational strategies are effective for predicting polypharmacology and off-target effects?

  • Methodology :

  • In silico docking : Use AutoDock Vina or Glide to map interactions with HDACs, carbonic anhydrases, or amino acid transporters, based on structural analogs like H1 and H4 .
  • Machine learning : Train models on ChEMBL data to predict bioavailability (e.g., QED scores) and prioritize targets .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Methodology :

  • Prodrug design : Synthesize ethyl ester derivatives (e.g., this compound ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis studies in plasma .
  • PET tracer analogs : Incorporate 18F^{18}F-fluoromethyl groups via Huisgen cycloaddition for biodistribution imaging, as demonstrated with amino acid-triazole conjugates .

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